5-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
5-(3-Chlorophenyl)-3-(4-methoxyphenyl)-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a heterocyclic compound characterized by a fused pyrrolo-oxazole-dione core. Its structure includes three distinct aromatic substituents: a 3-chlorophenyl group at position 5, a 4-methoxyphenyl group at position 3, and a 2-methylphenyl (o-tolyl) group at position 2. The compound’s stereochemistry and puckered ring conformation (common in hexahydro-pyrrolo-oxazole derivatives) are critical for its interactions in biological or material systems . Structural elucidation of such compounds often employs X-ray crystallography refined via programs like SHELXL and visualized using tools like ORTEP-III .
Properties
IUPAC Name |
5-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-(2-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4/c1-15-6-3-4-9-20(15)28-22(16-10-12-19(31-2)13-11-16)21-23(32-28)25(30)27(24(21)29)18-8-5-7-17(26)14-18/h3-14,21-23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDJBYWEIIEIQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione (hereafter referred to as Compound A) is a member of the oxazole family and has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its immunomodulatory effects, anticancer properties, and mechanisms of action.
Chemical Structure and Properties
Compound A features a complex structure characterized by multiple aromatic rings and a pyrrolidine core. The presence of substituents such as 3-chlorophenyl and 4-methoxyphenyl enhances its biological activity. The molecular formula is CHClNO, which contributes to its pharmacological properties.
Immunomodulatory Effects
Research indicates that Compound A exhibits significant immunomodulatory properties. It has been shown to influence various immune responses, including:
- Inhibition of Proliferation : Studies demonstrate that Compound A can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) and lipopolysaccharide (LPS), suggesting a potential application in treating autoimmune diseases .
- Cytokine Modulation : The compound modulates cytokine production, particularly reducing TNF-α levels in human blood cultures. This indicates its potential as an anti-inflammatory agent .
Anticancer Properties
Compound A has also been evaluated for its anticancer activity:
- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that Compound A induces apoptosis in cancer cells. It activates caspases and NF-κB pathways, leading to cell death .
- Synergistic Effects : When combined with other chemotherapeutic agents, Compound A showed enhanced cytotoxicity against resistant cancer cell lines, suggesting a potential role as an adjunct therapy in cancer treatment .
The mechanisms underlying the biological activities of Compound A include:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
- Gene Expression Regulation : It influences the expression of multiple genes involved in immune responses and apoptosis. For example, it upregulates fractalkine (CX3CL1) while downregulating IL-10 and TLR4 .
Case Study 1: Immunosuppressive Activity
A study explored the immunosuppressive effects of Compound A in murine models. The results indicated that it significantly reduced the severity of autoimmune responses by inhibiting T-cell activation and proliferation.
Case Study 2: Anticancer Efficacy
In another investigation involving human cancer cell lines, Compound A was found to reduce cell viability significantly at concentrations as low as 10 µM. The study highlighted its potential use in combination therapies for enhancing the effectiveness of existing anticancer drugs.
Data Tables
Comparison with Similar Compounds
Table 1: Substituent Variations and Properties
Key Observations:
Substituent Position Sensitivity : The chlorophenyl group’s position (ortho, meta, or para) significantly impacts electronic effects. For example, the target compound’s 3-chlorophenyl group (meta) induces moderate electron withdrawal compared to the 2-chlorophenyl (ortho) in , which may alter binding affinities in receptor models.
Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound provides electron donation, contrasting with the electron-withdrawing CF3 group in . This difference affects dipole moments and solubility .
Physicochemical and Spectral Comparisons
Table 2: NMR Chemical Shift Trends (Selected Protons)
Data derived from analogs in reveal that substituents at positions 3 and 5 dominate chemical shift changes in <sup>1</sup>H NMR:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
